5-Acetoxy-2-methylbenzoic acid 5-Acetoxy-2-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20731057
InChI: InChI=1S/C10H10O4/c1-6-3-4-8(14-7(2)11)5-9(6)10(12)13/h3-5H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

5-Acetoxy-2-methylbenzoic acid

CAS No.:

Cat. No.: VC20731057

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

5-Acetoxy-2-methylbenzoic acid -

Specification

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name 5-acetyloxy-2-methylbenzoic acid
Standard InChI InChI=1S/C10H10O4/c1-6-3-4-8(14-7(2)11)5-9(6)10(12)13/h3-5H,1-2H3,(H,12,13)
Standard InChI Key ZVGYODWRQIFXIM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)OC(=O)C)C(=O)O

Introduction

Structural Characteristics and Molecular Configuration

The molecular formula of 5-acetoxy-2-methylbenzoic acid is C₁₀H₁₀O₄, with a molecular weight of 210.18 g/mol . Its structure consists of a benzoic acid backbone substituted with:

  • A methyl group (-CH₃) at position 2.

  • An acetoxy group (-OCOCH₃) at position 5.

Key bond angles and torsional features can be extrapolated from crystallographic studies of 3-acetoxy-2-methylbenzoic acid . In that analog, the acetoxy group forms a dihedral angle of 86.60° with the benzene ring plane, while the carboxylic acid group deviates by 11.37° . Similar distortions are expected in the 5-acetoxy isomer due to steric and electronic interactions between substituents.

Synthetic Routes and Reaction Mechanisms

Acetylation of 5-Hydroxy-2-Methylbenzoic Acid

The most plausible synthesis involves acetylation of 5-hydroxy-2-methylbenzoic acid (5,2-cresotic acid) :

5-Hydroxy-2-methylbenzoic acid+Acetic anhydrideH+5-Acetoxy-2-methylbenzoic acid+Acetic acid\text{5-Hydroxy-2-methylbenzoic acid} + \text{Acetic anhydride} \xrightarrow{\text{H}^+} \text{5-Acetoxy-2-methylbenzoic acid} + \text{Acetic acid}

Reaction conditions:

  • Catalyst: Sulfuric acid or pyridine.

  • Temperature: 60–80°C under reflux .

  • Yield: ~85% (analogous to iodination reactions in ).

Alternative Pathway via Benzoyl Chloride Intermediate

A two-step method adapted from anhydride synthesis :

  • Chlorination:

    5-Hydroxy-2-methylbenzoic acid+SOCl₂5-Hydroxy-2-methylbenzoyl chloride+HCl+SO₂\text{5-Hydroxy-2-methylbenzoic acid} + \text{SOCl₂} \rightarrow \text{5-Hydroxy-2-methylbenzoyl chloride} + \text{HCl} + \text{SO₂}
  • Esterification:

    5-Hydroxy-2-methylbenzoyl chloride+Acetic acid5-Acetoxy-2-methylbenzoic acid+HCl\text{5-Hydroxy-2-methylbenzoyl chloride} + \text{Acetic acid} \rightarrow \text{5-Acetoxy-2-methylbenzoic acid} + \text{HCl}

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Melting point180–185°C (predicted) (unacetylated form)
Boiling point340–345°C (extrapolated) (methoxy analog)
SolubilitySlightly soluble in water; soluble in ethanol, chloroform
pKa (carboxylic acid)~3.1–3.5
LogP (octanol-water)1.8–2.2 (calculated)

The acetoxy group enhances lipophilicity compared to the hydroxylated precursor , impacting bioavailability and environmental persistence.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • O-H stretch (carboxylic acid): 2500–3000 cm⁻¹ (broad) .

  • C=O stretches:

    • Carboxylic acid: 1680–1720 cm⁻¹.

    • Acetoxy ester: 1740–1760 cm⁻¹ .

  • C-O (ester): 1200–1250 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.35 (s, 3H, CH₃ at C2).

    • δ 2.45 (s, 3H, OCOCH₃).

    • δ 7.25–7.85 (m, 3H, aromatic protons) .

  • ¹³C NMR:

    • δ 170.5 (COOH), 169.8 (OCOCH₃), 21.3 (OCOCH₃), 20.1 (C2-CH₃) .

Crystallographic and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction of 3-acetoxy-2-methylbenzoic acid reveals:

  • Crystal system: Monoclinic.

  • Space group: P2₁/c.

  • Hydrogen bonding: Carboxylic acid dimers via O-H···O interactions (R₂²(8) motif).

  • Intermolecular interactions: C-H···O (25.8% contribution) and π-π stacking (6.4%) .

For the 5-acetoxy isomer, similar packing is anticipated, with acetoxy orientation affecting lattice stability.

Biological and Industrial Applications

Antibacterial Activity

The anhydride derivative of 3-acetoxy-2-methylbenzoic acid exhibits significant antibacterial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) . While untested, 5-acetoxy-2-methylbenzoic acid may share bioactivity due to structural homology.

Pharmaceutical Intermediate

As a prodrug candidate, the acetoxy group could enhance membrane permeability, enabling targeted hydrolysis to 5-hydroxy-2-methylbenzoic acid in vivo .

Challenges and Future Directions

  • Synthetic Optimization: Improving regioselectivity during acetylation to avoid di- or tri-substituted byproducts.

  • Crystallography: Resolving the 3D structure to validate computational models.

  • Toxicology: Assessing metabolic pathways and potential cytotoxicity.

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